![molecular formula C18H15N5O B2570878 quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2062348-69-8](/img/structure/B2570878.png)
quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a useful research compound. Its molecular formula is C18H15N5O and its molecular weight is 317.352. The purity is usually 95%.
BenchChem offers high-quality quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Agents: Quinoxalin-2-yl derivatives have demonstrated antiproliferative activity against cancer cells. Researchers investigate their potential as novel anticancer agents by modifying the quinoxaline core and evaluating their cytotoxicity profiles .
Antimicrobial Activity: The compound’s structure suggests possible antimicrobial properties. Researchers explore its effectiveness against bacteria, fungi, and viruses. Rational modifications can enhance its bioactivity .
Materials Science and Organic Electronics
Quinoxaline-based compounds have interesting electronic properties, making them relevant in materials science:
Organic Semiconductors: Researchers have synthesized quinoxaline derivatives for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Their π-conjugated systems allow efficient charge transport and light absorption .
Light-Emitting Materials: Quinoxaline-2-yl derivatives can serve as building blocks for organic light-emitting diodes (OLEDs). Their emission properties make them attractive for display technologies .
Coordination Chemistry and Catalysis
The unique nitrogen-rich structure of this compound has implications in coordination chemistry:
- Metal Complexes : Researchers explore the coordination behavior of quinoxalin-2-yl derivatives with transition metals. These complexes may exhibit catalytic activity in various reactions, such as C–C bond formation or oxidation reactions .
Photophysics and Luminescence
The compound’s π-conjugated system contributes to its photophysical properties:
- Fluorescent Probes : Quinoxalin-2-yl derivatives can act as fluorescent probes due to their emission properties. Researchers use them for bioimaging, sensing, and tracking cellular processes .
Natural Product Synthesis
Quinoxaline-based structures have inspired the synthesis of natural products:
- Total Synthesis : Researchers have utilized quinoxaline motifs in the total synthesis of complex natural products. The compound’s reactivity allows for strategic bond formations in multi-step syntheses .
Computational Chemistry and Molecular Modeling
Theoretical studies explore the electronic structure, reactivity, and interactions of quinoxalin-2-yl derivatives:
- Density Functional Theory (DFT) : Computational investigations provide insights into their stability, electronic properties, and potential reaction pathways. Researchers predict their behavior in different environments .
Mechanism of Action
In terms of synthesis, there have been reports of iron-catalyzed one-pot synthesis of quinoxalines via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols . This involves the oxidation of alcohols and the reduction of nitroarenes, with the corresponding carbonyl and 1,2-diaminobenzene intermediates generated in situ .
properties
IUPAC Name |
quinoxalin-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18(16-9-20-13-3-1-2-4-14(13)22-16)23-11-5-6-17(23)12-8-19-10-21-15(12)7-11/h1-4,8-11,17H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDRHNBSTJGWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.